molecular formula C7H10O3 B13835283 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

Cat. No.: B13835283
M. Wt: 142.15 g/mol
InChI Key: GYYCUPBZLFSRBM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O3 It is a cyclohexenone derivative, characterized by the presence of hydroxyl groups at the 4 and 2 positions, and a hydroxymethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol) in ligninolytic cultures of Phanerochaete chrysosporium. The oxidation process forms 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione, which is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and biotransformation using microbial cultures can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or zinc/acetic acid. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect enzymatic activity, signal transduction pathways, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and hydroxymethyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O3/c8-4-5-3-6(9)1-2-7(5)10/h3,6,8-9H,1-2,4H2

InChI Key

GYYCUPBZLFSRBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=CC1O)CO

Origin of Product

United States

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